Oral Potency Ratio: Synhexyl Requires ~3× the Dose of Δ⁹-THC for Equivalent Clinical Effect in Humans
In a double-blind, within-subject comparative study, oral synhexyl was approximately one-third as potent as Δ¹-THC (the synthetic isomer of Δ⁹-THC) in producing cannabis-like clinical syndromes. Sixteen subjects received THC at doses of 341–946 µg/kg (median 581 µg/kg), while 13 subjects received synhexyl at 633–2,666 µg/kg (median 1,370 µg/kg). The median effective dose ratio was approximately 2.36:1, consistent with the authors' conclusion of 'about one third as potent' [1]. The clinical syndromes produced were qualitatively similar, but the dose required to achieve them was substantially higher for synhexyl.
| Evidence Dimension | Oral potency for producing cannabis-like clinical syndrome (psychotomimetic effect) |
|---|---|
| Target Compound Data | Synhexyl: median oral dose 1,370 µg/kg (range 633–2,666 µg/kg), n=13 human subjects |
| Comparator Or Baseline | Δ¹-THC (synthetic Δ⁹-THC): median oral dose 581 µg/kg (range 341–946 µg/kg), n=16 human subjects |
| Quantified Difference | Median dose ratio 2.36:1 (synhexyl:THC); authors concluded synhexyl 'only about one third as potent' |
| Conditions | Human volunteer subjects; oral administration; double-blind design; clinical syndrome assessed by trained observers including sedation, euphoria, dreamlike sequences, and physiological parameters (Hollister et al., 1968) |
Why This Matters
For procurement decisions, this threefold potency differential means that any experimental protocol designed around Δ⁹-THC dosing cannot be directly ported to synhexyl without dose adjustment; conversely, synhexyl's lower potency makes it a useful tool for studying cannabinoid effects at dose ranges where THC would produce ceiling effects or intolerable subjective intensity.
- [1] Hollister, L. E., Richards, R. K., & Gillespie, H. K. Comparison of tetrahydrocannabinol and synhexyl in man. Clinical Pharmacology & Therapeutics, 1968, 9(6), 783–791. doi:10.1002/cpt196896783 View Source
